molecular formula C16H22N2O3 B7586061 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

Cat. No. B7586061
M. Wt: 290.36 g/mol
InChI Key: GYNBPSGDCOJZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target the BTK enzyme that is involved in the growth and survival of cancer cells.

Mechanism of Action

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide works by inhibiting the BTK enzyme, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking this enzyme, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to modulate the immune system by inhibiting the activation of B cells and other immune cells that are involved in the development of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is its specificity for the BTK enzyme, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify the patient populations that are most likely to benefit from this drug.

Future Directions

There are several potential future directions for research on 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, including:
1. Combination therapy: 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide may be more effective when used in combination with other drugs that target different signaling pathways involved in cancer growth and survival.
2. Biomarker identification: Identifying biomarkers that can predict response to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to identify the patient populations that are most likely to benefit from this drug.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to develop strategies to overcome or prevent resistance.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in larger patient populations and in different types of cancer.
In conclusion, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is a promising BTK inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide involves several steps, including the reaction of 2-methylbutyryl chloride with piperidine, followed by the reaction of the resulting compound with phenoxybutanoic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both alone and in combination with other drugs. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in patients with various types of cancer.

properties

IUPAC Name

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(9-10-21-14-5-3-2-4-6-14)16(20)18-13-7-8-15(19)17-11-13/h2-6,12-13H,7-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNBPSGDCOJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)C(=O)NC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.